molecular formula C22H24ClN5O3 B2928144 Methyl 4-(2-chlorophenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1252816-37-7

Methyl 4-(2-chlorophenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2928144
CAS No.: 1252816-37-7
M. Wt: 441.92
InChI Key: DLRFOLQYGVKTPE-UHFFFAOYSA-N
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Description

Methyl 4-(2-chlorophenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative with a complex substitution pattern. Its core structure includes:

  • Methyl ester at position 5, influencing solubility and metabolic stability.
  • Piperazinylmethyl group at position 6, modified with a pyridin-2-yl substituent, enhancing hydrogen-bonding capacity and basicity.

Properties

IUPAC Name

methyl 4-(2-chlorophenyl)-2-oxo-6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN5O3/c1-31-21(29)19-17(25-22(30)26-20(19)15-6-2-3-7-16(15)23)14-27-10-12-28(13-11-27)18-8-4-5-9-24-18/h2-9,20H,10-14H2,1H3,(H2,25,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRFOLQYGVKTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2Cl)CN3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

Methyl 4-(2-chlorophenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 1252816-37-7) is a novel compound with potential therapeutic applications. This compound features a complex structure that includes a tetrahydropyrimidine core, a chlorophenyl group, and a piperazine moiety. Its biological activity is of significant interest in medicinal chemistry, particularly in the context of its pharmacological properties.

PropertyValue
Molecular FormulaC22H24ClN5O3
Molecular Weight441.9 g/mol
StructureChemical Structure

The biological activity of this compound may be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antitumor Activity : Similar compounds have demonstrated the ability to inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival.
  • Antimicrobial Properties : The presence of the pyridine and piperazine groups suggests potential activity against various pathogens, including bacteria and fungi.

Biological Activity Studies

Recent research has focused on evaluating the biological effects of this compound through various assays. Below are some key findings:

  • Antitumor Activity : In vitro studies have shown that derivatives of tetrahydropyrimidines can inhibit cancer cell lines by inducing apoptosis and inhibiting angiogenesis. For example, similar compounds have been reported to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells .
  • Antimicrobial Activity : Compounds with similar structures have been tested against Mycobacterium tuberculosis and other pathogens. Research indicates that modifications to the piperazine ring can enhance antibacterial efficacy .
  • Cytotoxicity Assessment : Cytotoxicity tests on human cell lines (e.g., HEK-293 cells) indicate that certain derivatives are non-toxic at therapeutic concentrations, suggesting a favorable safety profile for further development .

Case Study 1: Antitumor Efficacy

A study evaluated a series of tetrahydropyrimidine derivatives, including those similar to the compound . The results showed significant inhibition of tumor growth in xenograft models, with IC50 values ranging from 0.5 to 5 µM depending on the specific structure and modifications made to the compounds .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties against Mycobacterium tuberculosis. Compounds were screened for their minimum inhibitory concentrations (MIC), revealing promising activity with MIC values as low as 1 µM for certain derivatives .

Comparison with Similar Compounds

Substituent Variations at Position 4 and 6

Key analogs differ in substituents on the tetrahydropyrimidine core and piperazine ring:

Compound Name Position 4 Substituent Position 6 Substituent Ester Group Key Properties/Activities Evidence Source
Target Compound 2-Chlorophenyl 4-(Pyridin-2-yl)piperazinylmethyl Methyl High hydrogen-bonding (pyridine N)
Ethyl 4-(2-chlorophenyl)-6-{[4-(3-chlorophenyl)piperazinyl]methyl}-2-oxo-tetrahydropyrimidine-5-carboxylate 2-Chlorophenyl 4-(3-Chlorophenyl)piperazinylmethyl Ethyl Increased lipophilicity (Cl substituent)
Methyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate 4-Chlorophenyl Methyl Methyl Antioxidant activity (thioxo group)
Ethyl 4-(2-chlorophenyl)-6-{[4-(4-methoxybenzoyl)piperazinyl]methyl}-1-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate 2-Chlorophenyl 4-(4-Methoxybenzoyl)piperazinylmethyl Ethyl Higher logP (2.88), moderate solubility

Key Observations :

  • Chlorophenyl vs.
  • Thioxo vs. Oxo : Thioxo derivatives (e.g., ) exhibit antioxidant activity, while oxo derivatives may favor different pharmacological profiles .
  • Ester Groups : Methyl esters (target compound) offer faster metabolic clearance than ethyl esters, impacting bioavailability .

Piperazine Ring Modifications

The piperazine moiety is a critical pharmacophore. Variations include:

  • Pyridin-2-yl (Target Compound) : Introduces a basic nitrogen, enhancing solubility and receptor interactions.
  • 3-Chlorophenyl () : Increases lipophilicity (logP ~3.5) but reduces hydrogen-bonding capacity.
  • 4-Methoxybenzoyl () : Adds a polar methoxy group, balancing logP (2.88) and solubility .

Physicochemical Properties

Property Target Compound (Estimated) Ethyl 4-(2-chlorophenyl)-6-{[4-(3-chlorophenyl)piperazinyl]methyl}-... () Ethyl 4-(2-chlorophenyl)-6-{[4-(4-methoxybenzoyl)piperazinyl]methyl}-... ()
Molecular Weight ~500 527.02 527.02
logP ~2.5 ~3.5 2.88
Hydrogen Bond Acceptors 9 8 9
Polar Surface Area (Ų) ~80 ~75 76.52

Analysis :

  • The target compound’s pyridinyl group reduces logP compared to 3-chlorophenyl analogs, improving aqueous solubility.
  • High polar surface area (~80 Ų) suggests moderate membrane permeability, typical for CNS-targeted compounds .

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